1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
Description
This compound belongs to the spirocyclic isobenzofuran-piperidinone family, characterized by a fused bicyclic system where the isobenzofuran-1(3H)-one core is connected to a piperidine ring via a spiro carbon.
Properties
IUPAC Name |
1'-[4-(trifluoromethoxy)phenyl]sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO5S/c20-19(21,22)27-13-6-8-14(9-7-13)29(25,26)23-11-3-10-18(12-23)16-5-2-1-4-15(16)17(24)28-18/h1-2,4-9H,3,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTUDEFIWZUHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a spiro compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H16F3NO5S
- CAS Number : 1797891-07-6
- Molecular Weight : 413.39 g/mol
The presence of a trifluoromethoxy group and a sulfonyl moiety contributes to its unique properties, potentially influencing its interaction with biological targets.
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds with spiro configurations have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, possibly by inhibiting key enzymes involved in inflammation.
Case Studies and Research Findings
- Antitumor Efficacy :
- Anti-inflammatory Mechanisms :
- In Vivo Studies :
Comparative Activity Table
Comparison with Similar Compounds
Structural Analogues in the Spiro[isobenzofuran-piperidin]-3-one Family
Table 1: Key Structural and Physicochemical Comparisons
*Note: Molecular weight calculated based on analogous compounds in .
Key Observations :
Substituent Effects: The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic resistance compared to the phenylsulfonyl analog .
Biological Relevance: The benzimidazole-containing analog (C₂₀H₁₆F₃N₃O₂) demonstrates activity against Neuropeptide Y receptors, suggesting spiro-piperidinones may broadly target GPCRs .
Functional Comparison with Spiro-Isobenzofuran-Xanthenones
Table 2: Optical and Electronic Properties of Fluorescent Spiro Derivatives
Key Observations :
- Fluorescent spiro-xanthenones (e.g., ) exhibit tunable absorption/emission profiles driven by electron-donating substituents (e.g., dimethylamino, azetidinyl).
- The target compound lacks conjugated aromatic extensions, limiting optical activity but favoring enzyme interaction via sulfonyl and trifluoromethoxy groups.
Q & A
Basic: What are the common synthetic routes for preparing 1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A key step is the formation of the spirocyclic core via condensation of isobenzofuran-1(3H)-one derivatives with piperidine intermediates. For example, Parham et al. (1976) describe spiro[isobenzofuran-1(3H),4'-piperidin]-3-one synthesis using Friedel-Crafts alkylation or cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) . Subsequent sulfonylation with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) yields the target compound. Key reagents and conditions include:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Spiro core formation | Isobenzofuranone + piperidine derivative, H₂SO₄, 80°C | 60–75% | |
| Sulfonylation | 4-(Trifluoromethoxy)benzenesulfonyl chloride, Et₃N, DCM, RT | 70–85% |
Advanced: How can reaction conditions for spiro core formation be optimized using Design of Experiments (DoE)?
Methodological Answer:
DoE can systematically optimize variables like temperature, catalyst loading, and solvent polarity. For example, in flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation), parameters such as residence time and reagent stoichiometry are adjusted to maximize yield and purity . A Plackett-Burman or central composite design (CCD) is recommended to identify critical factors. Computational tools (e.g., JMP or MODDE) can model interactions between variables and predict optimal conditions. Post-reaction analysis via HPLC (e.g., using Chromolith columns) ensures reproducibility .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign spirocyclic protons (δ 3.5–4.5 ppm for piperidine protons) and sulfonyl group absence of protons. Aromatic protons from the trifluoromethoxy phenyl group appear at δ 7.2–7.8 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₂₀H₁₇F₃NO₅S: 448.0832) with <2 ppm error .
- FT-IR : Peaks at 1350–1300 cm⁻¹ (S=O stretch) and 1150–1100 cm⁻¹ (C-F stretch) .
Advanced: How can DFT/TDDFT calculations predict electronic properties and reactivity?
Methodological Answer:
Density functional theory (DFT) using B3LYP/6-311G(d,p) basis sets calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Time-dependent DFT (TDDFT) models UV-Vis absorption spectra by simulating electronic transitions. For example, xanthene-based spiro compounds show λmax shifts correlated with electron-withdrawing groups (e.g., -SO₂-), validated against experimental data . Software: Gaussian 16 or ORCA.
Basic: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme inhibition : Test against AKR1C3 or similar enzymes via fluorescence-based assays (e.g., NADPH depletion at 340 nm) .
- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) using 1–100 µM compound concentrations .
- Solubility : Use shake-flask method with HPLC-UV quantification in PBS (pH 7.4) .
Advanced: How to resolve contradictions between experimental and computational data?
Methodological Answer:
Discrepancies (e.g., λmax predictions vs. experimental UV-Vis) require:
Control experiments : Verify purity via LC-MS and exclude solvent effects .
Basis set adjustment : Switch to CAM-B3LYP or M06-2X for better charge-transfer accuracy .
Solvent modeling : Include implicit solvent models (e.g., PCM) in DFT calculations .
Basic: How to analyze stability under physiological conditions?
Methodological Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4 and 1.2) at 37°C for 24h, monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) and quantify remaining compound using LC-MS .
Advanced: What strategies improve selectivity in enzyme inhibition?
Methodological Answer:
- Structure-activity relationship (SAR) : Modify substituents on the sulfonyl or trifluoromethoxy group. For example, bulkier groups reduce off-target effects .
- Co-crystallization : Obtain X-ray structures of compound-enzyme complexes to guide rational design (e.g., halogen bonding with active-site residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
